molecular formula C21H27NO B1675119 Levomethadone CAS No. 125-58-6

Levomethadone

货号 B1675119
CAS 编号: 125-58-6
分子量: 309.4 g/mol
InChI 键: USSIQXCVUWKGNF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Levomethadone is a long-acting opioid agonist used clinically to manage opioid dependency . It is the racemate of methadone and is twice as potent .


Synthesis Analysis

Highly efficient methods for the synthesis of levomethadone hydrochloride are provided starting from D-alanine . The synthesis employs low-cost, readily available chemicals and produces levomethadone in greater than 40% overall yield and greater than 99% enantiomeric excess .


Molecular Structure Analysis

Levomethadone has a molecular formula of C21H27NO . It belongs to the class of organic compounds known as diphenylmethanes, which are compounds containing a diphenylmethane moiety, consisting of a methane wherein two hydrogen atoms are replaced by two phenyl groups .


Chemical Reactions Analysis

Levomethadone is a 6-(dimethylamino)-4,4-diphenylheptan-3-one that has ®-configuration . It is the active enantiomer of methadone and its hydrochloride salt is used to treat adults who are addicted to drugs such as heroin .


Physical And Chemical Properties Analysis

Levomethadone has an average mass of 309.445 Da and a monoisotopic mass of 309.209259 Da .

科研应用

  1. 海洛因成瘾治疗:左旋甲地啡在治疗海洛因成瘾方面具有重要意义,可作为临床戒断计划的替代选择。在疗法研究中至关重要,尤其考虑到用户对其他物质(如阿片类药物、巴比妥类药物和苯二氮卓类药物)的高额外消耗 (Staak et al., 1993)

  2. 药代动力学和药效动力学相互作用:在静脉注射海洛因用户的门诊维持疗法中,左旋甲地啡的血浆水平受到额外药物使用、肝功能和戒断症状的影响。左旋甲地啡代谢与其他药物(如苯二氮卓类药物和巴比妥类药物)的消耗之间的相互作用至关重要 (Schall et al., 1996)

  3. 影响左旋甲地啡的遗传多态性:遗传多态性可以调节左旋甲地啡的中枢神经效应。了解这些遗传调节因子对于优化临床左旋甲地啡疗法至关重要 (Lötsch et al., 2006)

  4. 对HIV感染患者淋巴细胞亚群的影响:一项关于左旋甲地啡对HIV感染海洛因成瘾患者淋巴细胞亚群(CD4/CD8)影响的研究显示,尽管整体临床改善,但淋巴细胞数量没有显著变化 (Hofmeister-Wagner et al., 1991)

  5. 维持疗法。研究表明,患者的疼痛感知与无药物对照组没有显著差异,并且与个体左旋甲地啡血浆水平无关,表明即使长期使用阿片类药物也不会减弱对左旋甲地啡的动态镇痛反应 (Schall et al., 1996)
  1. 动物的镇痛效果:左旋甲地啡的镇痛效果在马匹中进行了研究,显示其能够引起剂量依赖性的镇痛效果增加和延长。这表明其在兽医医学中用于疼痛管理的潜力 (Dönselmann Im Sande et al., 2017)

  2. 阿片类维持疗法中的治疗效果:一项评估左旋甲地啡在接受阿片类依赖性维持疗法的男性患者中的疗效和安全性的研究突出了考虑剂量调整和合并症的重要性 (Maqoud et al., 2021)

  3. 与抗微生物药物的药代动力学相互作用:在药物成瘾的艾滋病患者中,抗微生物药物与左旋甲地啡的药代动力学相互作用显著,特别是在用药诱导肝微粒体酶系统的药物治疗HIV感染和相关疾病时 (Brockmeyer et al., 1991)

  4. 手术后猫的镇痛比较:一项比较carprofen、哌替啶和左旋甲地啡在猫进行重大骨科手术后的镇痛效果的研究显示,左旋甲地啡的镇痛效果与哌替啶相似,但在某些情况下会引起中枢兴奋 (Möllenhoff et al., 2005)

  5. 美沙酮维持治疗中的阿片类耐受性:一项关于接受长期美沙酮维持治疗的患者的阿片类耐受性的研究发现,对于消旋美沙酮和左旋美沙酮,剂量和治疗持续时间之间存在显著的相关性,表明持续的耐受性发展 (Gutwinski et al., 2016)

未来方向

Levomethadone is being studied for its safety profile and effectiveness in subjects under opioid maintenance treatment . The NIH HEAL Initiative is also conducting research on the use of weekly oral levomethadone for opioid use disorder .

性质

IUPAC Name

(6R)-6-(dimethylamino)-4,4-diphenylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSIQXCVUWKGNF-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016376
Record name Levomethadone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levomethadone

CAS RN

125-58-6
Record name Levomethadone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levomethadone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levomethadone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13515
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levomethadone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.592
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOMETHADONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y75Z4E8NS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a 100 mL beaker equipped with a magnetic stir bar was charged methadone hydrochloride (3.0 g, 8.67 mmol) and water (30 g). Ammonium hydroxide (0.79 g, 22.6 mmol) was added to bring the pH to ˜9 (pH paper). The resulting solution was extracted with two 45 g portions of ethyl acetate and the combined organic layers were concentrated under reduced pressure at 40° C. The residue was dried under high vacuum to provide 2.2 g (82%) of a white solid which was analyzed by DSC (FIG. 1), FTIR (FIG. 2), PXRD (FIG. 3), and 1H-NMR (FIG. 4). The PXRD diffractogram was consisted with a crystalline product.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step Two
Name
white solid
Yield
82%

Synthesis routes and methods II

Procedure details

Methadone (free base) was prepared for step B below by dissolving 10 grams of methadone hydrochloride in 100 mL of warm water at approximately 50° C. and crystallizing the free base out of solution by slowly adding 20 mL of a saturated aqueous potassium carbonate solution, pH 12.2 to the methadone hydrochloride solution with stirring. After crystallization was complete, the methadone crystals were filtered and redissolved in about 75 mL ethanol (ETOH). Following this the methadone was precipitated by the addition of 200 mL of water. The precipitate was filtered and dried in vacuo. The resulting yield of methadone was 8.79 g methadone or approximately 98%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Methadone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levomethadone
Reactant of Route 2
Reactant of Route 2
Levomethadone
Reactant of Route 3
Reactant of Route 3
Levomethadone
Reactant of Route 4
Reactant of Route 4
Levomethadone
Reactant of Route 5
Levomethadone
Reactant of Route 6
Reactant of Route 6
Levomethadone

Citations

For This Compound
1,330
Citations
S Gutwinski, N Schoofs, H Stuke, TG Riemer… - Harm reduction …, 2016 - Springer
… and levomethadone have not … levomethadone on tolerance development, we collected data on dosage and duration of MMT in patients receiving either methadone or levomethadone. …
Number of citations: 20 link.springer.com
BA Judson, WH Horns… - Clinical Pharmacology & …, 1976 - Wiley Online Library
use, clinic attendance, and dose changes on levomethadone … while patients were receiving levomethadone, but this larger … There appears to be no advantage in levomethadone over …
Number of citations: 43 ascpt.onlinelibrary.wiley.com
J Lötsch, C Skarke, J Wieting, BG Oertel… - Clinical …, 2006 - Wiley Online Library
… 0.075 mg/kg levomethadone. Plasma concentrations of levomethadone and its metabolites … judge the role of metabolites, the affinities of levomethadone and its metabolites at μ-opioid …
Number of citations: 105 ascpt.onlinelibrary.wiley.com
N Pittet, IDG Salamun, O Simon, M Hachaichi… - 2017 - ejhp.bmj.com
… levomethadone bottle in orange; slow release oral morphine (SROM) in yellow); once the prescriber wants to change from methadone to levomethadone … use of levomethadone in the …
Number of citations: 2 ejhp.bmj.com
R Schuster, A Kleimann, MK Rehme… - European archives of …, 2017 - Springer
Brain-derived neurotrophic factor (BDNF) appears to play a crucial role in the reward response to drugs such as heroin. The primary objective of the present study was to examine …
Number of citations: 29 link.springer.com
U Schatzmann, S Armbruster, F Stucki… - Journal of Veterinary …, 2001 - Wiley Online Library
… Butorphanol and levomethadone increased the nociceptive threshold and prolonged … levomethadone was registered. It is concluded that the addition of butorphanol or levomethadone …
Number of citations: 78 onlinelibrary.wiley.com
T Sprenger, CL Seifert, M Miederer… - Journal of …, 2008 - search.proquest.com
Sirs: cluster headache (CH) is a disabling primary headache syndrome. We describe a patient suffering from chronic CH in whom preventive drugs were lacking a sufficient effect. In …
Number of citations: 16 search.proquest.com
C Baschirotto, K Lehmann, S Kuhn, J Reimer… - Journal of …, 2020 - Elsevier
… , levomethadone and … , from levomethadone 801.0 mg/day and from buprenorphine 626.7 mg/day. Average conversion ratio racemic methadone to SROM was 1:11.8, levomethadone to …
Number of citations: 13 www.sciencedirect.com
U Verthein, R Ullmann, A Lachmann, A Düring… - Drug and alcohol …, 2005 - Elsevier
… However, patients treated with levomethadone tended to feel less withdrawal symptoms … procedure when changing from levomethadone to racemic d,l-methadone or vice versa. …
Number of citations: 30 www.sciencedirect.com
A Möllenhoff, I Nolte, S Kramer - Journal of Veterinary Medicine …, 2005 - Wiley Online Library
… analgesics, while the analgesic effect of levomethadone was similar to that of buprenorphine… levomethadone; in addition, symptoms of central excitation were noted with levomethadone. …
Number of citations: 70 onlinelibrary.wiley.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。